1,2,3,4-Tetrahydropyrazino[2,3-b]pyrazine
Description
Significance of Fused Pyrazine (B50134) Ring Systems in Chemical Research
Fused pyrazine ring systems are of considerable interest in various fields of chemical research. Their rigid structures and the presence of multiple nitrogen atoms make them valuable scaffolds in medicinal chemistry and materials science. mdpi.comnih.gov These heterocyclic frameworks are integral to the development of novel compounds with a wide array of biological activities. nih.gov The nitrogen atoms can act as hydrogen bond acceptors and coordination sites for metal ions, which is crucial for their interaction with biological targets. Furthermore, the aromatic nature of these systems provides a stable platform that can be functionalized to modulate their electronic and steric properties, making them versatile building blocks in organic synthesis. mdpi.com
Overview of Tetrahydropyrazinopyrazine Architectures and Their Foundational Importance
Tetrahydropyrazinopyrazine architectures are derived from the corresponding aromatic pyrazino[2,3-b]pyrazine (B13399560) system through the partial reduction of one of the pyrazine rings. This transformation from a planar, aromatic system to a non-planar, saturated or partially saturated ring system dramatically alters the molecule's three-dimensional shape, flexibility, and electronic properties. The foundational importance of these hydrogenated derivatives lies in their ability to introduce conformational diversity, which is a key aspect in the design of new molecules with specific biological functions. The saturation of one of the rings in the 1,2,3,4-tetrahydropyrazino[2,3-b]pyrazine isomer introduces sp3-hybridized carbon and nitrogen atoms, leading to a puckered conformation and the potential for stereoisomerism. This structural complexity is often sought after in drug discovery to achieve better binding affinity and selectivity for biological targets. While specific research on this compound is limited, the study of related tetrahydropyrido[2,3-b]pyrazines highlights the importance of such saturated fused systems in medicinal chemistry. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8N4 |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
5,6,7,8-tetrahydropyrazino[2,3-b]pyrazine |
InChI |
InChI=1S/C6H8N4/c1-2-8-6-5(7-1)9-3-4-10-6/h1-2H,3-4H2,(H,7,9)(H,8,10) |
InChI Key |
BOIPKLGJDCZHIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC=CN=C2N1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,3,4 Tetrahydropyrazino 2,3 B Pyrazine
Direct Synthetic Routes to the 1,2,3,4-Tetrahydropyrazino[2,3-b]pyrazine Core
The most straightforward methods for constructing the pyrazino[2,3-b]pyrazine (B13399560) framework involve the formation of the second pyrazine (B50134) ring onto an existing pyrazine starting material. These methods typically require a subsequent reduction step to achieve the desired tetrahydro saturation level.
Condensation Reactions in Tetrahydropyrazinopyrazine Synthesis
The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a classical and highly effective strategy for the formation of pyrazine rings. tandfonline.comyoutube.com This approach can be directly applied to the synthesis of the aromatic pyrazino[2,3-b]pyrazine, which serves as a key intermediate. The archetypal reaction involves the condensation of pyrazine-2,3-diamine with glyoxal (B1671930).
The reaction proceeds through the initial formation of a dihydropyrazine (B8608421) intermediate, which readily undergoes spontaneous air oxidation or can be treated with an oxidizing agent to yield the stable, aromatic pyrazino[2,3-b]pyrazine system. To obtain the target this compound, a subsequent reduction of the newly formed ring is necessary. This two-step sequence—condensation followed by reduction—represents a primary route to the title compound.
Cyclization Approaches for Tetrahydropyrazinopyrazines
Alternative cyclization strategies provide another avenue to the pyrazino[2,3-b]pyrazine core. One established method for pyrazine synthesis involves the self-condensation of α-amino ketones. youtube.com In a targeted approach, a precursor such as an N-(2-amino-pyrazin-3-yl)amino ketone could be synthesized. Intramolecular cyclization of this precursor would lead to a dihydropyrazino[2,3-b]pyrazine, which upon reduction, would yield the final tetrahydro product.
Industrially, pyrazines are also prepared via the cyclodehydrogenation of N-(hydroxyalkyl)diamines using catalysts like copper-chromium. tandfonline.com A conceptually similar intramolecular cyclization could be envisioned starting from a suitably substituted pyrazine precursor, highlighting the versatility of cyclization reactions in forming the core heterocyclic structure.
Synthesis of Substituted this compound Derivatives
The synthesis of derivatives can be achieved either by modifying the core scaffold after its formation or by employing complex reactions that build a substituted framework in a single procedure.
Functional Group Interconversions on the Pyrazinopyrazine Scaffold
Functional group interconversion (FGI) is a powerful tool for modifying a molecular scaffold. The most fundamental FGI in this context is the reduction of the aromatic pyrazino[2,3-b]pyrazine to the 1,2,3,4-tetrahydro level. This transformation converts two C=N double bonds (imines) within one of the pyrazine rings into C-N single bonds (amines). This can be accomplished using various reducing agents:
Catalytic Hydrogenation: Using catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) under a hydrogen atmosphere.
Chemical Reduction: Employing dissolving metal reductions (e.g., sodium in ethanol) or hydride reagents under specific conditions.
Once the this compound core is formed, the secondary amine functionalities at positions 1 and 4 are available for further derivatization, such as N-alkylation or N-acylation, to introduce a wide range of substituents. arkat-usa.org
Multi-Component Reactions for Diverse Tetrahydropyrazinopyrazine Analogues
Multi-component reactions (MCRs) offer an efficient method for generating molecular diversity by combining three or more starting materials in a single step. While a specific MCR for this compound is not prominently reported, the synthesis of the analogous pyrido[2,3-b]pyrazine (B189457) system demonstrates the potential of this strategy. tandfonline.comresearchgate.net
A series of substituted pyrido[2,3-b]pyrazine derivatives has been synthesized by reacting a mixture of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine. tandfonline.com The reaction conditions were optimized, showing that the use of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol (B145695) provides excellent yields. tandfonline.com This approach highlights how MCRs can be harnessed to construct complex fused heterocyclic systems efficiently.
Table 1: Optimization of Reaction Conditions for an Analogous MCR Synthesis of Pyrido[2,3-b]pyrazine Derivatives. tandfonline.com
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | --- | H₂O | 12 | No Reaction |
| 2 | --- | Ethanol | 12 | 20 |
| 3 | p-TSA (5) | Ethanol | 10 | 50 |
| 4 | p-TSA (10) | Ethanol | 10 | 70 |
| 5 | p-TSA (15) | Ethanol | 9 | 82 |
| 6 | p-TSA (20) | Ethanol | 9 | 89 |
| 7 | p-TSA (20) | CH₃CN | 10 | 75 |
| 8 | p-TSA (20) | DMF | 10 | 65 |
Precursor Synthesis and Transformation to this compound Frameworks
The viability of the synthetic routes described above depends heavily on the availability of key starting materials, most notably pyrazine-2,3-diamine. The synthesis of this precursor is a critical step. A common route starts from commercially available 2,3-dichloropyrazine (B116531).
In a procedure analogous to the synthesis of other substituted pyrazines, 2,3-dichloropyrazine can be reacted with hydrazine (B178648) to substitute one of the chlorine atoms, forming a hydrazinopyrazine intermediate. nih.govnih.gov Subsequent transformation of the hydrazine group and displacement of the second chlorine atom can lead to the desired pyrazine-2,3-diamine. Alternatively, amination of 2,3-dichloropyrazine under pressure or using palladium-catalyzed cross-coupling methodologies can provide a more direct route to the diamine precursor. The synthesis of this precursor is a critical enabling step for the subsequent condensation and cyclization reactions that form the final heterocyclic framework.
Table 2: Summary of Synthetic Strategies
| Strategy | Precursors | Key Steps | Resulting Scaffold |
| Condensation-Reduction | Pyrazine-2,3-diamine, Glyoxal | 1. Condensation/Oxidation2. Reduction of one pyrazine ring | This compound |
| Intramolecular Cyclization | N-(2-amino-pyrazin-3-yl)amino ketone | 1. Intramolecular Cyclization2. Reduction | This compound |
| Functional Group Interconversion | Pyrazino[2,3-b]pyrazine | Catalytic Hydrogenation | This compound |
Advanced Structural Characterization of 1,2,3,4 Tetrahydropyrazino 2,3 B Pyrazine Systems
Spectroscopic Elucidation of Molecular Structures
Spectroscopic techniques are fundamental in determining the molecular framework of 1,2,3,4-tetrahydropyrazino[2,3-b]pyrazine systems. By analyzing the interaction of these molecules with electromagnetic radiation, detailed information about their atomic composition and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound derivatives in solution. ¹H and ¹³C NMR are routinely used to map the proton and carbon frameworks of these molecules. scilit.netnih.gov
For instance, in derivatives of pyrido[2,3-b]pyrazine (B189457), ¹H NMR spectra reveal characteristic signals for the aromatic protons of the pyridine (B92270) ring and the substituents on the pyrazine (B50134) ring. nih.gov The chemical shifts of these protons are influenced by the electronic environment and the presence of neighboring functional groups. Similarly, ¹³C NMR spectroscopy provides insights into the carbon skeleton, with distinct resonances for the carbons in the heterocyclic rings and any attached side chains. nih.gov
While specific ¹⁵N NMR data for the parent this compound is not extensively reported in the provided results, the nitrogen atoms in the pyrazine ring are key features of the molecule. nih.gov In related nitrogen-containing heterocycles, ¹⁵N NMR can provide valuable information about the electronic structure and hybridization of the nitrogen atoms.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Pyrido[2,3-b]pyrazine Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | 9.50 (d, 1H), 8.79 (d, 1H), 7.90 (dd, 1H), 7.59 (m, 2H), 7.38 (dd, 2H), 7.10 (m, 2H) | 154.28, 149.68, 149.31, 147.68, 141.17, 140.56, 137.63, 135.62, 130.60, 130.46, 129.96, 129.45, 127.70, 127.64, 125.12 | nih.gov |
| 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | 9.10 (d, 1H), 8.58 (d, 1H), 7.59 (m, 2H), 7.46 (m, 2H), 7.10 (m, 2H) | 155.14, 149.73, 148.44, 148.03, 140.83, 140.36, 138.89, 135.82, 130.88, 130.66, 130.33, 130.07, 127.78, 127.72, 120.81 | nih.gov |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 | rsc.org |
High-Resolution Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular weight and elemental composition of this compound derivatives. This technique provides unambiguous confirmation of the molecular formula. nih.gov The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure, as specific bonds break to form characteristic fragment ions. researchgate.net
For instance, in the analysis of related triazolo[4,3-a]pyrazine derivatives, electrospray ionization (ESI) mass spectrometry is used to confirm the molecular mass and structure of the synthesized compounds. nih.govresearchgate.netmdpi.com The fragmentation pathways can help to identify different parts of the molecule.
Table 2: High-Resolution Mass Spectrometry Data for a Related Compound
| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| Tetrahydro-2H-pyran-2-yl stearate | ESI-TOF | [M + Na]+ 391.3182 | 391.3176 | rsc.org |
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.
FTIR spectroscopy of pyrido[2,3-b]pyrazine derivatives shows characteristic absorption bands for C-H, C=N, and C=C stretching and bending vibrations. For example, in 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, distinct peaks are observed around 3101 cm⁻¹ (C-H stretch), 1541 cm⁻¹ (C=N stretch), and in the 1400-1460 cm⁻¹ region for aromatic C=C stretching. nih.gov The presence of specific substituents can be identified by their characteristic vibrational frequencies. rsc.org
Raman spectroscopy offers complementary information. While specific Raman data for this compound is scarce in the provided results, studies on similar molecules like pyrazine show that Raman spectra can reveal changes in molecular structure and environment. nih.gov Surface-Enhanced Raman Spectroscopy (SERS) can be particularly useful for detecting low concentrations of these compounds. nih.gov
Table 3: Key FTIR Absorption Bands for Pyrido[2,3-b]pyrazine Derivatives
| Compound | Key FTIR Peaks (cm⁻¹) | Functional Group Assignment | Reference |
|---|---|---|---|
| 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | 3101, 1541, 1453, 1409, 1359 | C-H stretch, C=N stretch, Aromatic C=C stretch | nih.gov |
| 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | 3099, 1539, 1427, 1410, 1331 | C-H stretch, C=N stretch, Aromatic C=C stretch | nih.gov |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3639, 2967, 1896, 1608 | N-H stretch, C-H stretch, C=O stretch, C=C stretch | rsc.org |
Note: The data presented is for related pyrido[2,3-b]pyrazine and tetrahydropyrimidine (B8763341) structures to illustrate the application of FTIR.
X-ray Diffraction Studies of Crystalline this compound Derivatives
Solid-State Molecular Geometry and Conformation
X-ray crystallography has been employed to determine the solid-state structures of various pyrido[2,3-b]pyrazine derivatives. These studies reveal that the planarity of the pyridopyrazine core can be influenced by substituents. For example, in 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the pyridopyrazine moiety is relatively planar. nih.gov However, in its 7-bromo derivative, the core is more buckled. nih.gov The orientation of substituent groups relative to the central ring system is also precisely defined. researchgate.net
Table 4: Selected Crystallographic Data for a Pyrido[2,3-b]pyrazine Derivative
| Compound | Crystal System | Space Group | Key Dihedral Angles (°) | Reference |
|---|---|---|---|---|
| 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | Monoclinic | P2₁/c | Thienyl rings to pyridopyrazine mean plane: 6.16(7) and 86.66(8) | nih.govresearchgate.net |
| 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | Monoclinic | P2₁/c | Thienyl rings to pyridopyrazine mean plane: 33.29(11) and 19.84(9) | nih.govresearchgate.net |
Intermolecular Interactions and Hydrogen Bonding Networks
The packing of molecules in a crystal is governed by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces. researchgate.netresearchgate.net X-ray diffraction studies provide detailed insights into these interactions. nih.gov
In the crystal structure of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, offset π-stacking interactions between the pyridopyrazine moieties are observed, with an interplanar distance of 3.431 Å. nih.govresearchgate.net In contrast, the crystal packing of the 7-bromo derivative is dominated by C-H···Br and C-H···N intermolecular interactions, which link the molecules into layers. nih.gov The presence of N-H groups in the tetrahydropyrazine (B3061110) ring would allow for the formation of N-H···N or N-H···O hydrogen bonds, which are known to be significant stabilizing forces in related heterocyclic crystal structures. researchgate.net
Table 5: Intermolecular Interactions in Crystalline Pyrido[2,3-b]pyrazine Derivatives
| Compound | Dominant Intermolecular Interactions | Description | Reference |
|---|---|---|---|
| 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | Offset π-stacking | Interplanar distance of 3.431 Å between pyridopyrazine moieties. | nih.govresearchgate.net |
| 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | C-H···Br and C-H···N interactions | Formation of head-to-head, sheet-like structures. | nih.gov |
Electron Microscopy and Imaging Techniques for Aggregated Structures
Information on the use of electron microscopy (such as Scanning Electron Microscopy - SEM, or Transmission Electron Microscopy - TEM) or other high-resolution imaging modalities for the direct morphological analysis of aggregates formed by this compound systems is not available in the current body of scientific literature. Such techniques would be invaluable for elucidating the precise shape, surface topography, and internal structure of these aggregates, moving beyond the hydrodynamic radius estimations provided by light scattering methods.
Analysis of Aggregate Morphology and Particle Size
Currently, there is no published data detailing the morphology or particle size of this compound aggregates as observed through direct imaging techniques.
Research on related azaphthalocyanine compounds has, however, pointed toward the formation of nano- to micro-scale aggregates in organic solvents like toluene. These studies, relying on DLS, have suggested the presence of particles with sizes in the range of approximately 200 nm. The table below summarizes the limited available data on particle size for derivatives containing the this compound framework, as determined by non-imaging methods. It is crucial to note that these values represent hydrodynamic diameters from DLS measurements and are not direct morphological characterizations from electron microscopy.
| Derivative System | Solvent | Analytical Method | Approximate Particle Size (nm) | Polydispersity Index (PDI) |
|---|---|---|---|---|
| Azaphthalocyanine with peripheral benzyl (B1604629) substituents | Toluene | Dynamic Light Scattering (DLS) | ~200 | 0.3-0.7 |
The high polydispersity index observed in these studies suggests a broad distribution of particle sizes, highlighting the need for direct imaging to understand the heterogeneity of the aggregated system. Future research employing techniques like SEM and TEM is essential to provide visual confirmation of these aggregates, detail their specific shapes (e.g., spherical, amorphous, fibrillar), and offer a more precise understanding of their size distribution.
Theoretical and Computational Investigations of 1,2,3,4 Tetrahydropyrazino 2,3 B Pyrazine
Electronic Structure and Bonding Analysis
Detailed analysis of the electronic structure and bonding is fundamental to understanding the reactivity and properties of a molecule. Such studies are typically carried out using computational quantum chemistry methods.
Density Functional Theory (DFT) Calculations and Methodology
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. openaccessjournals.comaps.org This approach allows for the calculation of various molecular properties by approximating the electron density. A typical DFT study would involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) to perform geometry optimization and energy calculations. frontiersin.orgnih.gov However, no published studies were identified that apply DFT methods specifically to 1,2,3,4-tetrahydropyrazino[2,3-b]pyrazine.
Molecular Orbital Analysis (HOMO-LUMO Energy Gaps and Electron Density Distribution)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of molecular stability and is often correlated with the electronic absorption spectrum. Analysis of the electron density distribution provides insights into the electrophilic and nucleophilic sites of a molecule. While the principles of HOMO-LUMO analysis are well-established, specific data regarding the HOMO-LUMO gap and electron density maps for this compound are not available in the current scientific literature.
Conformational Analysis and Energetic Landscapes
The three-dimensional structure and flexibility of a molecule are key to its biological activity and physical properties. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.
Identification of Stable Conformers and Rotameric States
For a cyclic system like this compound, various conformations, such as chair, boat, and twist-boat, could exist for the tetrahydropyrazine (B3061110) ring. Computational methods are essential for identifying the geometries of these stable conformers and their relative energies. A thorough search of the literature did not yield any studies that have identified or characterized the stable conformers or rotameric states of this specific compound.
Energy Barriers to Internal Rotation and Ring Inversion
The energetic barriers between different conformers determine the flexibility of the molecule and the rates of interconversion. These barriers, corresponding to transition states on the potential energy surface, can be calculated using computational methods. Information regarding the energy barriers to internal rotation or ring inversion for this compound has not been reported.
Influence of Substituents on Conformation
The addition of substituent groups to the parent molecule can significantly influence its preferred conformation and the energy barriers between conformers. frontiersin.org This is due to steric and electronic effects. For instance, studies on related pyrazolo[4,3-e] frontiersin.orgisuct.runih.govtriazine derivatives have shown that different substituents impact their cytotoxic activity, implying a structure-activity relationship. nih.govmdpi.com However, without foundational data on the conformation of the unsubstituted this compound, no analysis of substituent effects can be made. While one study noted the synthesis of derivatives of this compound for creating azaphthalocyanines, it did not provide a computational analysis of conformational changes. isuct.ru
Tautomeric Equilibria and Isomerism in Tetrahydropyrazinopyrazines
Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in the study of heterocyclic compounds. For this compound, prototropic tautomerism, involving the migration of a proton, is of particular interest.
Prototropic Tautomerism and Equilibrium Constants
The structure of this compound allows for the existence of several prototropic tautomers. The movement of protons can occur between the nitrogen atoms of the pyrazine (B50134) rings. While direct experimental determination of the equilibrium constants for this specific compound is not extensively documented, the principles can be understood from studies on related nitrogen-containing heterocycles. nih.gov
The position of the tautomeric equilibrium is influenced by various factors, including the electronic nature of the molecule, the solvent, and temperature. In solution, the equilibrium constant (KT) for a tautomeric transformation can be determined using spectroscopic techniques like NMR spectroscopy, which can provide information on the ratio of the different tautomers present. nih.gov Quantum chemical calculations are also a powerful tool to estimate the relative stabilities of tautomers and thereby predict the equilibrium constants. nih.gov
Theoretical Prediction of Preferred Tautomeric Forms
Computational chemistry offers robust methods to predict the most stable tautomeric form of a molecule. By calculating the Gibbs free energy of each possible tautomer, scientists can determine their relative populations according to the Boltzmann distribution. nih.gov Density functional theory (DFT) methods, such as B3LYP, are commonly employed for these calculations, often in conjunction with a suitable basis set like 6-311++G(d,p). researchgate.net
Aromaticity Assessment of the Pyrazinopyrazine Moiety and its Saturated Analogs
Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic molecules due to the delocalization of π-electrons. The fully aromatic parent compound, pyrazino[2,3-b]pyrazine (B13399560), is expected to exhibit significant aromatic character. In contrast, the partial saturation in this compound will impact this property.
Computational methods provide quantitative measures of aromaticity. Two widely used indices are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
NICS: This method involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. ias.ac.in
HOMA: This index is based on the geometric parameters of the ring, specifically the bond lengths. A HOMA value close to 1 suggests a high degree of aromaticity, while values close to 0 indicate a non-aromatic system. ias.ac.in
For the fully aromatic pyrazino[2,3-b]pyrazine, both pyrazine rings are expected to have negative NICS values and HOMA values approaching 1. In the case of this compound, the pyrazine ring that remains unsaturated would still exhibit some aromatic character, which can be quantified by these indices. However, the saturated tetrahydropyrazine ring would be non-aromatic. Theoretical studies on pyrazolopyridazin(on)es have demonstrated how these indices can be used to evaluate the aromaticity of different rings within a bicyclic system. ias.ac.in
Reaction Pathway and Transition State Calculations for Tetrahydropyrazinopyrazines
Understanding the reaction mechanisms for the synthesis of 1,2,3,4-tetrahydropyrazino[2,3-b]pyrazines is crucial for optimizing their production and for designing new derivatives. Computational chemistry can be employed to investigate reaction pathways and calculate the energies of transition states.
A plausible synthetic route to this compound could involve the condensation of a suitable diamine with a dicarbonyl compound. For instance, the reaction of a substituted ethylenediamine (B42938) with a 2,3-dihalopyrazine could potentially lead to the formation of the tetrahydropyrazinopyrazine ring system.
Theoretical calculations, again often using DFT methods, can be used to model the entire reaction coordinate. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The activation energy for each step can be calculated from the energy difference between the reactants and the transition state. This information provides valuable insights into the feasibility and kinetics of the proposed reaction pathway. Studies on the synthesis of related heterocyclic systems, such as 1,2,4-triazolo[4,3-b]pyridazines, have utilized computational methods to elucidate reaction mechanisms.
Reaction Mechanisms and Reactivity Profiles of 1,2,3,4 Tetrahydropyrazino 2,3 B Pyrazine
Electrophilic Substitution Reactions on the Pyrazinopyrazine Ring System
The pyrazine (B50134) ring, a diazine with two nitrogen atoms at positions 1 and 4, is an electron-deficient aromatic system. The nitrogen atoms exert a strong electron-withdrawing inductive effect, which significantly deactivates the ring towards electrophilic aromatic substitution (SEAr). This deactivation is more pronounced than in benzene (B151609). nih.govlibretexts.org Consequently, forcing conditions are typically required for electrophilic substitution reactions to occur on pyrazine and its derivatives. The incoming electrophile generally attacks the carbon atoms, as the nitrogen atoms are basic and will preferentially react with the electrophile or the acidic reaction medium, leading to the formation of a pyridinium-like cation which further deactivates the ring.
In the context of the 1,2,3,4-tetrahydropyrazino[2,3-b]pyrazine system, the pyrazine ring is expected to exhibit this characteristic low reactivity towards electrophiles. The saturated tetrahydropyrazine (B3061110) ring, being non-aromatic, does not undergo electrophilic substitution in the same manner. However, the nitrogen atoms within the tetrahydro- portion are susceptible to electrophilic attack, such as protonation or alkylation.
Detailed experimental studies specifically on the electrophilic substitution of unsubstituted this compound are scarce in the readily available literature. However, based on the known chemistry of pyrazine, any electrophilic substitution would be expected to be challenging and likely to occur at one of the carbon atoms of the pyrazine ring, if at all. The presence of activating groups on the pyrazine ring would be necessary to facilitate such reactions.
Nucleophilic Addition and Substitution Reactions on Tetrahydropyrazinopyrazines
The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack. Halogenated pyrazines, for instance, readily undergo nucleophilic substitution reactions where the halogen atom is displaced by a variety of nucleophiles. nih.gov This reactivity is a cornerstone of pyrazine chemistry, allowing for the introduction of diverse functional groups.
In the case of this compound, nucleophilic reactions can be envisioned to occur at both the pyrazine and the tetrahydropyrazine rings. While direct nucleophilic addition to the unsubstituted pyrazine ring is not common, the presence of a good leaving group, such as a halogen, at one of the carbon positions of the pyrazine moiety would render it highly susceptible to nucleophilic aromatic substitution (SNAr).
For example, the reaction of 2,3-dichloropyrazine (B116531) with nucleophiles like sodium methoxide (B1231860) or sodium benzyl (B1604629) oxide has been shown to result in the substitution of the chlorine atoms. nih.gov By analogy, a dihalo-derivative of this compound would be expected to react similarly, providing a pathway to functionalized derivatives.
Furthermore, the tetrahydropyrazine ring contains two secondary amine functionalities. These nitrogen atoms are nucleophilic and can participate in reactions with electrophiles. For instance, they can be acylated, alkylated, or undergo condensation reactions. The reactivity of these nitrogens is a key feature of the tetrahydropyrazine moiety.
Cycloaddition Reactions Involving the Pyrazinopyrazine Core
Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of cyclic and heterocyclic systems. mdpi.comrsc.orgclockss.org The ability of a molecule to participate in a cycloaddition reaction depends on its electronic properties and the presence of a suitable diene or dienophile system.
Aromatic compounds like benzene are generally poor dienes in Diels-Alder reactions due to the high energy required to overcome their aromatic stabilization. wikipedia.org Pyrazine, being even more electron-deficient than benzene, is also a reluctant diene in normal-electron-demand Diels-Alder reactions. wikipedia.org However, under certain conditions, particularly in inverse-electron-demand Diels-Alder reactions where the azadiene acts as the electron-deficient component reacting with an electron-rich dienophile, pyrazine derivatives can participate in cycloadditions. wikipedia.orgmasterorganicchemistry.com
For the this compound system, the pyrazine ring could potentially act as an azadiene. However, the partial saturation of the other ring might influence its reactivity. Dihydropyrazine (B8608421) derivatives have been shown to undergo [4+2] cycloaddition reactions. For instance, a dihydropyrazolin-5-one dienolate has been demonstrated to be an effective diene in reactions with various dienophiles. researchgate.net This suggests that a partially unsaturated derivative of this compound could potentially participate in cycloaddition reactions.
Detailed studies on the cycloaddition reactivity of the this compound core are not extensively documented. The feasibility and stereochemical outcome of such reactions would depend on the specific substitution pattern and the nature of the reacting partner.
Molecular Rearrangements and Transformation Pathways of Tetrahydropyrazinopyrazines
Heterocyclic ring systems can undergo a variety of molecular rearrangements and transformations under specific reaction conditions, often leading to the formation of new heterocyclic scaffolds. These rearrangements can be triggered by heat, light, or chemical reagents such as acids, bases, or nucleophiles.
For instance, pyrimidine (B1678525) derivatives have been shown to undergo ring contraction to form pyrazoles upon treatment with hydrazine (B178648). colab.ws This type of ring transformation involves nucleophilic attack on the ring, followed by ring-opening and subsequent re-cyclization. Given the structural similarities, it is conceivable that the pyrazinopyrazine core could undergo similar skeletal rearrangements under appropriate conditions.
The presence of the tetrahydropyrazine ring introduces additional possibilities for rearrangement. For example, ring expansion or contraction reactions involving the saturated portion of the molecule could be envisaged. Photochemical conditions can also induce ring expansions in heterocyclic systems. documentsdelivered.com
While specific examples of molecular rearrangements of the this compound framework are not well-documented in the available literature, the general principles of heterocyclic rearrangements suggest that this system could be a substrate for such transformations, potentially leading to a diverse array of new heterocyclic structures.
Oxidation and Reduction Chemistry of the this compound Framework
The oxidation and reduction of the this compound framework can target both the pyrazine and the tetrahydropyrazine rings.
Oxidation:
The nitrogen atoms in the pyrazine ring are susceptible to oxidation, typically leading to the formation of N-oxides. The oxidation of nitrogen-containing heterocycles is commonly achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of pyrazine itself can be challenging due to its electron-deficient nature, but the use of stronger oxidizing agents or specific catalytic systems can facilitate this transformation. researchgate.net The resulting N-oxides are valuable intermediates as they can activate the ring towards both electrophilic and nucleophilic substitution.
The secondary amine functionalities in the tetrahydropyrazine ring can also be oxidized. Depending on the oxidant and reaction conditions, this can lead to the formation of hydroxylamines, nitrones, or even cleavage of the ring.
Reduction:
The pyrazine ring can be reduced to a tetrahydropyrazine or a piperazine. Catalytic hydrogenation over noble metal catalysts (e.g., Pt, Pd, Rh) is a common method for the reduction of aromatic nitrogen heterocycles. Metal hydride reducing agents, such as lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4), can also be employed. LiAlH4 is a powerful reducing agent capable of reducing a wide range of functional groups, including the C=N bonds within the pyrazine ring. NaBH4 is a milder reducing agent and its effectiveness would depend on the specific substitution of the pyrazinopyrazine core.
The imine-like C=N bonds within the pyrazine ring are the primary sites for reduction. Complete reduction would lead to a fully saturated octahydropyrazino[2,3-b]pyrazine system.
Below is a table summarizing the potential oxidation and reduction reactions:
| Reaction Type | Reagent/Condition | Potential Product(s) |
| Oxidation | ||
| N-Oxidation | m-CPBA, H₂O₂/TFAA | This compound N-oxide |
| Amine Oxidation | Peroxy acids, other oxidants | Hydroxylamines, Nitrones |
| Reduction | ||
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Octahydropyrazino[2,3-b]pyrazine |
| Metal Hydride Reduction | LiAlH₄, NaBH₄ | Dihydro-, Tetrahydro-, or Octahydropyrazino[2,3-b]pyrazines |
Derivatization Strategies and Post Synthetic Modifications of the 1,2,3,4 Tetrahydropyrazino 2,3 B Pyrazine Scaffold
Substitution at Nitrogen Atoms within the Heterocyclic Rings
The saturated dihydropyrazine (B8608421) ring of the 1,2,3,4-tetrahydropyrazino[2,3-b]pyrazine scaffold contains two secondary amine functionalities (at positions 1 and 4 or 5 and 8, depending on the specific isomer and numbering convention). These nitrogen atoms are primary targets for derivatization through common N-functionalization reactions, such as alkylation and acylation.
These reactions typically proceed via standard nucleophilic substitution mechanisms where the nitrogen lone pair attacks an electrophilic carbon. The reactivity can be enhanced by using a base to deprotonate the nitrogen, increasing its nucleophilicity. A variety of substituents can be introduced, allowing for the fine-tuning of the molecule's steric and electronic properties. For instance, the synthesis of precursors for azaphthalocyanines involves the use of 5,8-disubstituted-5,6,7,8-tetrahydropyrazino[2,3-b]pyrazine-2,3-dicarbonitriles, where the substituents are introduced at the nitrogen positions. unimelb.edu.au
Common substitution reactions include:
N-Alkylation: Reaction with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) to introduce alkyl groups.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to attach aryl or heteroaryl moieties.
N-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding amides, introducing carbonyl functionality.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) offers another route to N-alkylation.
These substitutions are crucial in modifying the solubility, electronic nature, and conformational flexibility of the scaffold. For example, attaching bulky groups can influence the aggregation behavior of resulting macrocycles. unimelb.edu.au
Functionalization of Peripheral Carbon Positions
The aromatic pyrazine (B50134) ring of the scaffold possesses carbon atoms that can be functionalized, primarily through electrophilic aromatic substitution, nucleophilic aromatic substitution (if activated), or metallation-cross-coupling sequences. The fully aromatic pyrazino[2,3-b]pyrazine (B13399560) is a key starting point for these modifications before the selective reduction of one ring.
The introduction of functional groups onto the carbon framework is essential for building more complex architectures. For example, 2,3,6,7-tetramethyl-pyrazino[2,3-b]pyrazine is a known derivative where the peripheral carbons are functionalized with methyl groups. nist.gov A critical strategy for creating advanced materials involves the synthesis of derivatives like 5,6-bis(aryl)pyrazine-2,3-dicarbonitriles, where the core carbon atoms are functionalized with both cyano and aryl groups. google.com
Key functionalization strategies include:
Halogenation: Electrophilic halogenation can introduce bromine or chlorine atoms, which then serve as versatile handles for subsequent cross-coupling reactions.
Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings are powerful tools for forming new carbon-carbon bonds at halogenated or metallated positions. The synthesis of 2,6-di(quinolin-8-yl)pyrazine (dqpyz) via a Suzuki reaction highlights this approach's utility on a related pyrazine core. nih.gov
Nitration and Amination: Nitration followed by reduction can install amino groups, which are valuable for further derivatization or for their electronic properties.
Condensation Reactions: The presence of specific substituents allows for condensation. For instance, pyrazine-2,3-dicarbonitrile (B77751) moieties are key precursors that undergo cyclotetramerization to form azaphthalocyanines. unimelb.edu.au
The following table summarizes examples of functionalized pyrazino[2,3-b]pyrazine derivatives and the methods used for their synthesis.
Table 1: Examples of Functionalization at Peripheral Carbon Positions
| Derivative Name | Functional Groups | Synthetic Strategy | Reference |
|---|---|---|---|
| 2,3,6,7-Tetramethyl-pyrazino[2,3-b]pyrazine | Four methyl groups | Not specified, likely from condensation of a tetramethylated precursor | nist.gov |
| 5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile | Two dicarbonitrile groups, two substituted thiophenyl groups | Condensation of 5,5'-dimethoxythenil with diaminomaleonitrile (B72808) (DAMN) | google.com |
Annulation of Additional Heterocyclic Rings onto the Pyrazinopyrazine System
Annulation, the construction of a new ring fused to an existing one, is a powerful strategy to create complex polycyclic systems based on the pyrazino[2,3-b]pyrazine scaffold. This approach significantly expands the structural diversity and allows for the development of novel chromophores, ligands, and biologically active molecules. The most common precursor for such reactions is 2,3-diaminopyrazine (B78566), which serves as a building block for the pyrazino[2,3-b]pyrazine core itself and provides the necessary reactive sites for cyclization.
By reacting o-diamino functionalities with bifunctional electrophiles, a variety of five- or six-membered heterocyclic rings can be fused onto the pyrazine core.
Common annulation reactions include:
Formation of Fused Imidazoles: Condensation of 2,3-diaminopyrazine with aldehydes, followed by oxidative cyclization, yields imidazo[4,5-b]pyrazine derivatives. Using carboxylic acids or their derivatives leads to 2-substituted imidazo[4,5-b]pyrazines. This is analogous to the synthesis of azabenzimidazoles from 2,3-diaminopyridines. arkat-usa.org
Formation of Fused Triazoles: The reaction of 2,3-diaminopyrazine with nitrous acid (generated in situ from sodium nitrite) leads to the formation of a fused 1,2,3-triazole ring, yielding 1H-1,2,3-triazolo[4,5-b]pyrazine. researchgate.net This method is a standard route for constructing fused triazole systems on ortho-diamino arenes.
Formation of Fused Pyrazines or Quinoxalines: Condensation with α-dicarbonyl compounds (like glyoxal (B1671930) or benzil) can be used to build an additional fused pyrazine ring, leading to extended systems like dipyrazino[2,3-b:2',3'-e]pyrazine.
The table below illustrates key annulation strategies starting from 2,3-diamino-heterocycles, which are directly applicable to the pyrazino[2,3-b]pyrazine system.
Table 2: Annulation Strategies for Fusing Heterocyclic Rings
| Precursor Type | Reagent | Fused Ring System | Resulting Scaffold | Reference |
|---|---|---|---|---|
| o-Diaminoarene (e.g., 2,3-Diaminopyrazine) | Aldehyde, then oxidation | Imidazole | Imidazo[4,5-b]pyrazine | arkat-usa.org |
| o-Diaminoarene (e.g., 2,3-Diaminopyrazine) | Nitrous Acid (NaNO₂) | 1,2,3-Triazole | 1H-1,2,3-Triazolo[4,5-b]pyrazine | researchgate.net |
Polymerization and Macrocycle Formation Utilizing Tetrahydropyrazinopyrazine Units
The rigid, aromatic nature of the pyrazino[2,3-b]pyrazine core makes it an excellent building block for the construction of conjugated polymers and well-defined macrocycles. By introducing reactive functional groups at opposite ends of the molecule, it can act as a monomer in polymerization reactions or as a component in macrocyclization. The tetrahydropyrazino[2,3-b]pyrazine unit can be incorporated to introduce specific electronic properties, solubility, or metal-coordinating sites.
Conjugated polymers containing pyrazine-based units are of interest for applications in organic electronics due to their electron-accepting properties, which can be used to tune the band gap of the material. researchgate.net Macrocycles containing these units are explored for their host-guest chemistry, catalytic activity, and unique photophysical properties. For example, tetraruthenium macrocycles have been synthesized using quinoxaline (B1680401) (a benzofused pyrazine) as a ligand component, demonstrating the ability of such units to participate in the self-assembly of large, discrete structures. mdpi.com
Integration into Azaphthalocyanine Architectures
A prominent application of pyrazino[2,3-b]pyrazine derivatives is in the synthesis of azaphthalocyanines (AzaPcs). Azaphthalocyanines are analogues of phthalocyanines where nitrogen atoms replace the methine carbons at the meso-positions of the macrocycle, profoundly influencing their electronic and photophysical properties.
The key precursor for this synthesis is a pyrazine-2,3-dicarbonitrile derivative. Specifically, 5,8-disubstituted-5,6,7,8-tetrahydropyrazino[2,3-b]pyrazine-2,3-dicarbonitriles undergo a template-assisted cyclotetramerization reaction. unimelb.edu.au In this process, four molecules of the dicarbonitrile precursor condense around a central metal ion (like Zn²⁺) or in the absence of a metal (using a strong base like DBU in a high-boiling solvent like pentanol) to form the highly conjugated macrocyclic AzaPc system.
The resulting azaphthalocyanines possess a tetrahydropyrazino[2,3-b]pyrazine ring fused to each of the four isoindole-equivalent units of the macrocycle. The nitrogen atoms of the peripheral tetrahydropyrazine (B3061110) rings act as electron-donating centers, which can induce intramolecular charge transfer (ICT), a property that significantly affects the photophysical behavior, such as singlet oxygen generation. unimelb.edu.au The substituents on these nitrogen atoms (e.g., ethyl, phenyl, benzyl) also influence the aggregation properties and solubility of the final macrocycle. unimelb.edu.au
Advanced Spectroscopic and Photophysical Investigations of 1,2,3,4 Tetrahydropyrazino 2,3 B Pyrazine and Its Derivatives
Photophysical Processes: Absorption and Emission Characteristics
The interaction of 1,2,3,4-tetrahydropyrazino[2,3-b]pyrazine derivatives with light is dictated by their electronic structure, which gives rise to distinct absorption and emission properties.
The electronic absorption spectra of derivatives based on the this compound core are characterized by intense bands in the ultraviolet (UV) and visible regions. These absorptions are primarily due to π→π* electronic transitions within the conjugated π-system of the molecule.
In a series of metal-free and zinc azaphthalocyanines (AzaPc) built from 5,8-disubstituted 5,6,7,8-tetrahydropyrazino-[2,3-b]pyrazine-2,3-dicarbonitriles, the spectra show characteristic features of phthalocyanine-like molecules. researchgate.net This includes the prominent, long-wavelength Q-band in the visible region and the more intense Soret band (or B band) at shorter wavelengths. researchgate.net For instance, a zinc AzaPc derivative with ethyl substituents on the tetrahydropyrazino moiety exhibits absorption maxima in dimethylformamide (DMF) at 364 nm, 529 nm, 645 nm, and 685 nm. researchgate.net The absorption bands of related multi-branched pyrazine (B50134) derivatives typically appear in the 290 nm to 390 nm range. researchgate.net The exact position and intensity of these bands are influenced by the specific substituents attached to the core structure and the solvent environment.
Table 1: UV-Vis Absorption Maxima for select Azaphthalocyanine Derivatives of this compound in DMF
| Derivative | Substituent | λ_max (nm) (log ε) |
|---|---|---|
| Zinc AzaPc | Ethyl | 364 (4.98), 529 (4.89), 645 (4.66), 685 (4.75) researchgate.net |
| Metal-free AzaPc | Phenyl | 361 (4.92), 530 (4.85), 642 (4.58), 686 (4.61) researchgate.net |
| Zinc AzaPc | Phenyl | 373 (4.79), 539 (4.64), 686 (4.59) researchgate.net |
Fluorescence is the emission of light from a molecule after it has absorbed photons. The efficiency of this process is quantified by the fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. For pyrazine derivatives, fluorescence typically arises from n→π* transitions. mdpi.com
While many pyrazine-based compounds are fluorescent, certain derivatives of this compound exhibit very low fluorescence and correspondingly low singlet oxygen production. researchgate.net This quenching of fluorescence is often attributed to competing de-excitation pathways, such as intramolecular charge transfer. researchgate.net However, in other related multi-branched pyrazine systems, fluorescence is more efficient, with quantum yields observed to increase from 0.13 to 0.25 as the number of branches on the molecule increases. researchgate.net The emission spectra for these branched pyrazine derivatives are typically found in the 400 nm to 510 nm range. researchgate.net
Table 2: Photophysical Data for Multi-branched Pyrazine Derivatives
| Number of Branches | Absorption λ_max (nm) | Emission λ_max (nm) | Fluorescence Quantum Yield (Φ) |
|---|---|---|---|
| Two | ~360 | ~450 | 0.13 researchgate.net |
| Three | ~375 | ~475 | 0.20 researchgate.net |
| Four | ~390 | ~510 | 0.25 researchgate.net |
Intramolecular Charge Transfer (ICT) Phenomena
Intramolecular charge transfer (ICT) is a critical photophysical process that occurs in molecules containing both electron-donating and electron-accepting moieties linked by a π-conjugated system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, creating a charge-separated excited state.
This phenomenon is particularly relevant for azaphthalocyanine derivatives of this compound. researchgate.net In these molecules, the nitrogen atoms of the peripheral tetrahydropyrazino ring act as electron donor centers. The large, electron-deficient azaphthalocyanine core serves as the acceptor. The occurrence of ICT in these compounds is a dominant de-excitation pathway, which explains their very low singlet oxygen production. researchgate.net The efficiency of ICT can be modulated by substitution; for example, conjugating the donor nitrogens with a peripheral phenyl ring can decrease their electron density and subsequently reduce the efficiency of the ICT process. researchgate.net In other related heterocyclic systems, ICT is often evidenced by a significant red shift in the fluorescence emission spectrum as the polarity of the solvent increases, which stabilizes the charge-separated excited state. researchgate.net
Aggregation Behavior and Self-Assembly in Solution
Phthalocyanines and related macrocycles are well-known for their tendency to aggregate in solution, a process driven by π-π stacking interactions between the large, flat aromatic cores. This self-assembly can dramatically alter the photophysical properties of the molecules.
The aggregation of pyrazinopyrazine derivatives in solution gives rise to distinct changes in their UV-Vis absorption spectra. A hallmark of the formation of aggregates is the appearance of a new, broad absorption band that is typically shifted relative to the Q-band of the monomeric species.
For azaphthalocyanines with peripheral benzyl (B1604629) substituents derived from the this compound core, this behavior is clearly observed. researchgate.net In toluene, these derivatives form microsuspensions with particle sizes around 200 nm. This aggregation leads to the emergence of a new, distinct band at longer wavelengths, specifically in the 730-760 nm region, which is a characteristic spectroscopic signature of the aggregated state. researchgate.net
The extent and nature of aggregation are influenced by several factors, including the molecular structure, solvent, concentration, and temperature.
Molecular Structure: The substituents on the periphery of the macrocycle play a crucial role. In the case of the this compound-based azaphthalocyanines, the presence of benzyl substituents was shown to promote significant aggregation in toluene. researchgate.net These groups can influence the geometry and strength of the intermolecular interactions that drive self-assembly.
Solvent: The choice of solvent is critical. Aggregation is more pronounced in "poor" solvents where solute-solvent interactions are weak, which favors solute-solute (π-π stacking) interactions. The observation of strong aggregation for benzyl-substituted derivatives specifically in toluene, a non-polar solvent, highlights this dependency. researchgate.net In contrast, coordinating solvents like DMF tend to disaggregate these molecules by interacting with the central metal or the macrocycle itself.
Emerging Research Directions and Future Perspectives in 1,2,3,4 Tetrahydropyrazino 2,3 B Pyrazine Chemistry
Novel Synthetic Methodologies for Enhanced Structural Diversity and Yields
The development of efficient and versatile synthetic routes is paramount to exploring the chemical space of 1,2,3,4-tetrahydropyrazino[2,3-b]pyrazine and its derivatives. Future research will likely focus on several key areas to improve structural diversity and reaction yields.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, are a powerful tool for building molecular complexity efficiently. nih.gov The application of MCRs, such as the Ugi or Groebke–Blackburn–Bienaymé reactions, to the synthesis of fused pyrazine (B50134) systems is a promising avenue. researchgate.netresearchgate.net For instance, a one-pot, three-component reaction could conceivably bring together a diamine, a dicarbonyl compound, and an isocyanide to rapidly assemble the tetrahydropyrazino[2,3-b]pyrazine core. This approach not only streamlines the synthesis but also allows for the easy introduction of a wide variety of substituents, facilitating the creation of large and diverse compound libraries.
Green Chemistry Approaches: There is a significant push towards more environmentally benign synthetic methods in organic chemistry. nih.govresearchgate.net This includes the use of greener solvents like water, polyethylene (B3416737) glycol (PEG), or bio-based solvents, which can reduce the environmental impact of chemical processes. mdpi.compreprints.org Microwave-assisted synthesis is another green technique that can dramatically shorten reaction times and improve yields for the synthesis of nitrogen-containing heterocycles. nih.gov Exploring these methods for the synthesis of this compound derivatives could lead to more sustainable and efficient production.
Advanced Catalysis: The use of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds. rsc.orgfrontiersin.org Techniques like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille) and C-H activation can be employed to functionalize the pyrazine core, introducing a wide range of aryl, alkyl, and other groups. rsc.orgmdpi.comnih.gov For example, a palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids has been shown to produce unsymmetrical 2,6-disubstituted pyrazines efficiently. organic-chemistry.org Adapting such catalytic systems to the tetrahydropyrazino[2,3-b]pyrazine scaffold would enable the synthesis of previously inaccessible derivatives. Furthermore, flow chemistry offers enhanced control over reaction parameters, improved safety, and better scalability, making it an attractive platform for the synthesis of pyrazole (B372694) and fused-pyrazole scaffolds. mdpi.com
Advanced Computational Modeling for Predictive Structure-Reactivity Relationships
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. purdue.edu For the this compound system, advanced computational modeling can provide profound insights into its structure-reactivity relationships, guiding synthetic efforts and the design of molecules with specific properties.
Predicting Reactivity and Stability: DFT calculations can be used to determine key quantum chemical parameters that govern a molecule's reactivity. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electrostatic potential maps. acs.org For example, the HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. A small HOMO-LUMO gap generally suggests higher chemical reactivity. acs.org By calculating these parameters for various substituted derivatives of this compound, researchers can predict which positions on the ring are most susceptible to electrophilic or nucleophilic attack, thereby informing the design of new synthetic strategies.
Mechanism Elucidation: Computational modeling is also crucial for elucidating reaction mechanisms. purdue.edu By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a detailed understanding of how a transformation occurs. This knowledge is vital for optimizing reaction conditions to improve yields and selectivity. For instance, DFT studies can help to understand the unexpected reactivity of halogen-substituted pyrazoles under reductive conditions, highlighting how subtle structural changes can influence reaction pathways. purdue.edu
Designing Functional Molecules: A significant future direction is the use of computational methods to design this compound derivatives with specific functions. By correlating calculated electronic and structural properties with desired activities (e.g., electronic properties for materials science, binding affinities for medicinal chemistry), researchers can perform in silico screening of virtual compound libraries before committing to laboratory synthesis. This approach can significantly accelerate the discovery of new functional materials and therapeutic agents. Quantum-based multiscale simulations have already been used to study the reactivity of other nitrogen-rich heterocycles under extreme conditions, revealing the formation of stable heterocyclic clusters. nih.gov
Exploration of New Chemical Transformations and Rearrangement Pathways
Beyond the synthesis of the core scaffold, exploring novel chemical transformations and rearrangement reactions is key to unlocking the full synthetic potential of this compound.
Cyclization and Annulation Reactions: The pyrazine core can serve as a platform for further cyclization reactions to build more complex polycyclic systems. acs.org Electrophile-induced cyclizations or transition metal-catalyzed annulations could be used to fuse additional rings onto the tetrahydropyrazino[2,3-b]pyrazine framework, leading to novel and structurally complex molecules with unique three-dimensional shapes. rsc.orgmdpi.com For example, cascade reactions involving intramolecular cyclizations could lead to the formation of intricate fused heterocyclic systems in a single step. acs.org
Rearrangement Reactions: Rearrangement reactions, where the carbon skeleton of a molecule is reorganized, can lead to the formation of new and often unexpected structures. masterorganicchemistry.comlibretexts.org The Boulton-Katritzky rearrangement, a thermal or acid/base-catalyzed conversion of one five-membered heterocyclic ring into another, is a well-known example in heterocyclic chemistry. nih.govresearchgate.netyoutube.com Investigating whether the this compound system or its precursors can undergo similar rearrangements could open up new synthetic pathways to novel heterocyclic scaffolds. researchgate.net Tandem reactions, such as a C-N coupling followed by a Boulton-Katritzky rearrangement, have been successfully used to synthesize researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyridines and could be a viable strategy for derivatives of the target compound. rsc.org Ring contraction reactions, such as those observed in 3H-azepines yielding pyridine (B92270) derivatives, also present an intriguing possibility for structural modification. oup.com
Post-Synthetic Modification: Developing robust methods for the late-stage functionalization of the this compound core is another important research direction. This would allow for the diversification of compound libraries from a common intermediate, which is a highly efficient strategy in drug discovery and materials science. This could involve selective C-H functionalization, which avoids the need for pre-functionalized starting materials, or the transformation of existing functional groups into new ones.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,2,3,4-tetrahydropyrazino[2,3-b]pyrazine and its derivatives?
- Methodology : The core structure is typically synthesized via heteroannulation or multi-step functionalization. For example, palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions) is used to introduce substituents, as shown in Scheme 7 (). Key reagents include Pd(PPh₃)₂Cl₂, CuI, and boronic acids.
- Characterization : IR, ¹H NMR, and mass spectrometry are standard for verifying structure and purity .
Q. How are hydrazine derivatives utilized in synthesizing fused pyrazine systems?
- Methodology : Hydrazine reacts with thioketones or haloamines to form hydrazino intermediates, which undergo cyclization with reagents like polyphosphoric acid (PPA) or DMFDMA to yield fused triazolo-pyrazines ( ). For example, hydrazine hydrate and α,β-keto compounds generate pyrazoline derivatives ( ).
- Critical Step : Control of pH and temperature during hydrazine reactions is essential to avoid side products .
Q. What analytical techniques are recommended for verifying the purity of synthesized compounds?
- Protocols :
- Chromatography : TLC (GF254 plates) and silica gel column chromatography for separation ( ).
- Spectroscopy : ¹H NMR for structural confirmation, IR for functional groups (e.g., NH stretches in hydrazines), and mass spectrometry for molecular weight validation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing heterocyclic substituents (e.g., triazoles, oxadiazoles) to the pyrazine core?
- Case Study : Microwave-assisted synthesis improves yields in oxadiazole coupling reactions ( ). For triazolo-pyrazines, sequential use of DMFDMA, hydroxylamine hydrochloride, and PPA achieves >70% yield ( ).
- Challenges : Competing side reactions (e.g., over-oxidation) require strict control of stoichiometry and reaction time .
Q. What strategies address contradictions in structure-activity relationship (SAR) data for pyrazine-based antimicrobial agents?
- Analysis : Discrepancies in antimicrobial activity () may arise from variations in substituent electronic effects or steric hindrance. For example, 3,4-dimethoxyphenyl groups enhance solubility but reduce membrane penetration.
- Validation : Comparative studies using isosteric replacements (e.g., replacing thiadiazole with oxadiazole) and computational docking can resolve SAR ambiguities .
Q. How do researchers handle unexpected byproducts during multi-step pyrazine synthesis?
- Troubleshooting :
- Byproduct Identification : LC-MS and 2D NMR (e.g., HSQC, HMBC) to trace unanticipated adducts ().
- Mitigation : Adjusting solvent polarity (e.g., switching from THF to NMP) or using scavengers (e.g., molecular sieves) minimizes side reactions ( ).
Q. What methodologies are effective in studying the π-conjugation and fluorescence properties of tetrazine-pyrazine hybrids?
- Approach : UV-Vis and fluorescence spectroscopy quantify π-conjugation extension. For example, 1,2,4,5-tetrazines with thiadiazole substituents exhibit redshifted emission due to enhanced conjugation ().
- Synthetic Tip : Lawesson’s reagent facilitates sulfur incorporation, critical for tuning electronic properties .
Key Challenges and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
